N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
説明
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a cyclohexyl group at position 1 and an N-methylbenzenesulfonamide moiety at position 4. Its design integrates a sulfonamide group for enhanced hydrogen-bonding interactions and a lipophilic cyclohexyl substituent, which may improve cell membrane permeability compared to simpler analogs.
特性
IUPAC Name |
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBBGSFYDABAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is DNA . This compound is a DNA intercalator, which means it inserts itself between the base pairs in the DNA double helix. This interaction can disrupt the normal functioning of the DNA, making this compound potentially useful as an anticancer agent.
Mode of Action
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide interacts with its target by intercalating into the DNA . This intercalation can disrupt the DNA replication process, thereby inhibiting cell division and growth. Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site.
Biochemical Pathways
It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription. This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of many anticancer drugs.
Pharmacokinetics
In silico admet (absorption, distribution, metabolism, excretion, and toxicity) profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These profiles can provide insights into the compound’s bioavailability, distribution in the body, metabolism, and potential for toxicity.
Result of Action
The result of the action of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is the inhibition of cell division and growth, leading to cell death. This is due to the compound’s ability to intercalate into DNA and disrupt the DNA replication process. In particular, one derivative of this compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines.
Action Environment
The action of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action.
化学反応の分析
Reaction Mechanisms
The chemical transformations that N-(1-cyclohexyl- triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can undergo include:
-
Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions where it can react with various electrophiles to form new derivatives.
-
Electrophilic Aromatic Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
-
Deprotonation and Protonation : The presence of nitrogen atoms in the triazole and quinoxaline rings allows for deprotonation under basic conditions or protonation under acidic conditions, which can influence reactivity.
Biological Activity Implications
Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in disease pathways. For instance:
-
Enzyme Inhibition : Compounds featuring a benzenesulfonamide moiety have been associated with inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth under hypoxic conditions.
-
Anticancer Activity : The structural characteristics suggest potential anticancer properties due to their ability to interact with biological targets and pathways involved in tumor progression.
Data Tables
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structure: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
The triazoloquinoxaline scaffold is shared with several bioactive analogs. For example:
- 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide: This bis-triazoloquinoxaline derivative demonstrated potent TopoII inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells . Compared to the target compound, the absence of a sulfonamide group and the presence of a fluorophenylacetamide side chain may reduce solubility but enhance specificity for TopoII.
- N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide: This analog substitutes the sulfonamide with a benzamide group and includes a 4-methoxyphenyl substituent . The benzamide moiety likely engages in π-π stacking with DNA bases, while the methoxy group improves metabolic stability. However, the target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with TopoII or DNA.
Key Structural Differences
Sulfonamide-Containing Analogs
The sulfonamide group is a critical pharmacophore. For instance:
- N-(4-Methoxyphenyl)benzenesulfonamide : A simpler analog with demonstrated bioactivity in structural studies . Its unmethylated sulfonamide participates in hydrogen bonding via NH groups, whereas the target compound’s N-methylation may reduce polarity, enhancing blood-brain barrier penetration.
- In contrast, the target compound’s triazoloquinoxaline core provides planar aromaticity for stronger intercalation despite lacking an amino group.
Functional Implications
- TopoII Inhibition : The target compound’s cyclohexyl group may stabilize hydrophobic interactions with TopoII’s ATP-binding pocket, a feature absent in simpler sulfonamides .
- Cytotoxicity: Derivatives with triazoloquinoxaline cores exhibit IC₅₀ values in the low micromolar range (e.g., 1.2–3.5 µM in HePG-2 cells) , suggesting the target compound may share comparable potency.
Research Findings and Hypotheses
Anticancer Mechanisms
- DNA Intercalation: The planar triazoloquinoxaline core likely intercalates into DNA, analogous to related compounds .
- Cell Cycle Arrest : Similar derivatives induce G2/M phase arrest ; the cyclohexyl group may prolong this effect by enhancing cellular uptake.
- Apoptosis Induction : Sulfonamides trigger caspase-3 activation ; the target compound’s N-methylation may modulate this pathway.
Pharmacokinetic Predictions
Data Table: Cytotoxic Activities of Structural Analogs
Note: Predicted values for the target compound are based on structural extrapolation.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
